![molecular formula C10H9F3O3 B1622416 2-[4-(三氟甲基)苯氧基]丙酸 CAS No. 69484-34-0](/img/structure/B1622416.png)
2-[4-(三氟甲基)苯氧基]丙酸
描述
2-[4-(trifluoromethyl)phenoxy]propanoic Acid is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular formula of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid is C10H9F3O3. It has a molecular weight of 234.17 . The InChI code is 1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
2-[4-(trifluoromethyl)phenoxy]propanoic Acid appears as a white crystalline powder. It has a melting point of 80-81°C .科学研究应用
农业应用
2-[4-(三氟甲基)苯氧基]丙酸作为苯氧基除草剂的一个化学类别,已在农业环境中得到应用。研究突出了它在花生和棉花等作物中控制禾草和杂草方面的作用。例如,在花生种植中,这种化合物与其他化合物(如氟乐灵和草铵膦)一起用于控制德克萨斯黍、大狼尾草和阔叶信号草,表明早期施用可以更好地控制杂草并提高花生产量 (Grichar & Boswell, 1986)。同样,它被发现对控制棉花中的狗牙根有效,施用量控制了 90% 以上的狗牙根,防止了减产 (Carter & Keeley, 1987)。
生物化学和分子研究
这种化合物的生化和分子影响已在各种研究中得到探索。例如,研究表明,2-[4-(三氟甲基)苯氧基]丙酸及其类似物可以与大鼠横纹肌中的特定受体相互作用,影响氯化物膜电导 (Carbonara et al., 2001)。此外,该化合物还因其对燕麦根尖细胞周期和细胞分裂的影响而受到研究,表明其在间期 G2 期抑制蛋白质合成 (Kim & Bendixen, 1987)。
环境研究
2-[4-(三氟甲基)苯氧基]丙酸的环境影响已得到研究,特别是在水污染的背景下。一项研究开发了一种灵敏的方法来测定水中这种化合物,突出了了解其环境存在的重要性 (Nuhu et al., 2012)。
土壤相互作用
与土壤的相互作用一直是几项研究的重点。例如,关于土壤除草剂活性的研究表明,叶面施用的化合物(包括 2-[4-(三氟甲基)苯氧基]丙酸)通过土壤活性影响杂草生长 (Dekker et al., 1981)。另一项研究发现,类似除草剂在土壤中的吸附率较低,影响了它们在农业环境中的活性和移动 (Rick et al., 1987)。
安全和危害
The safety information for 2-[4-(trifluoromethyl)phenoxy]propanoic Acid indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGVEYHZSLNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395953 | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(trifluoromethyl)phenoxy]propanoic Acid | |
CAS RN |
69484-34-0 | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

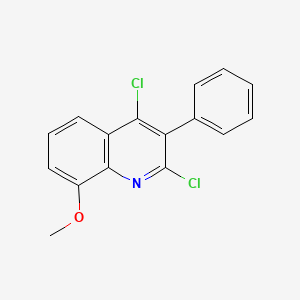
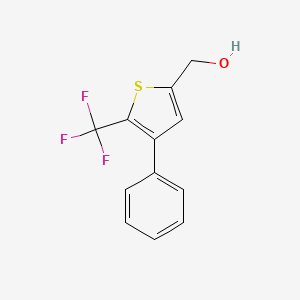
![4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1622335.png)
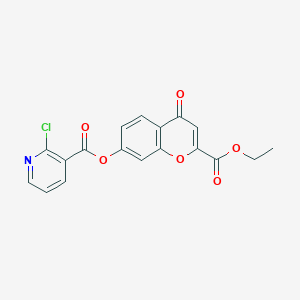
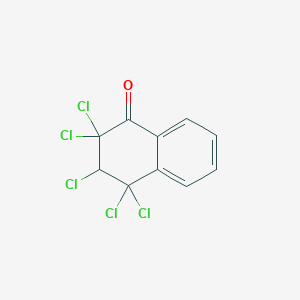
![7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1622339.png)




![4-[4-(tert-butyl)phenyl]-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1622351.png)
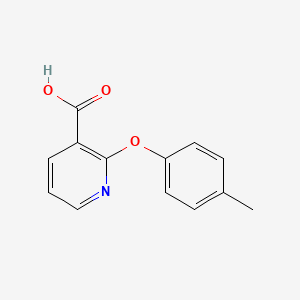

![4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622356.png)